![molecular formula C9H10N4O2 B2372388 1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1030620-57-5](/img/structure/B2372388.png)
1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
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Description
Scientific Research Applications
Polyaddition Reactions
- Polyaddition with Metal Complexes : A study conducted by Maślińska-Solich et al. (1995) explored the polyaddition of methacrolein dimer in the presence of polymeric Mn(II), Co(II), and Cu(II) complexes. This reaction forms a carboxylic acid, which undergoes self-condensation, illustrating the compound's utility in complex chemical reactions (Maślińska-Solich, A. et al., 1995).
Crystal Engineering
- Hydrogen-bonding Supramolecular Architectures : Wang et al. (2011) researched cocrystallization with 5-sulfosalicylic acid, highlighting the role of hydrogen-bonding in crystal engineering and host-guest chemistry. The study demonstrates the significance of carboxylic acids in forming stable crystal structures (Wang, L. et al., 2011).
Insulin-mimetic Activities
- Metal Complexes with Carboxylic Acids : Nakai et al. (2005) synthesized metal complexes with 3-hydroxypyridine-2-carboxylic acid, investigating their insulin-mimetic activities. This highlights the potential biomedical applications of such complexes involving carboxylic acids (Nakai, M. et al., 2005).
Amide Formation and Hydrogen Bonding
- Acid−Amide Hydrogen Bonding : A study by Wash et al. (1997) showed how a carboxylic acid acts in molecular recognition to form hydrogen-bonded dimers, essential for understanding intermolecular interactions in various chemical and biological systems (Wash, P. et al., 1997).
Catalysis in Organic Reactions
- Coordination Polymers for Tandem Reactions : Research by Karmakar et al. (2022) on Zn(II) coordination polymers with carboxylate ligands, such as 1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, showed their efficiency in catalyzing tandem deacetalization–Knoevenagel reactions. This illustrates the compound's role in facilitating complex organic reactions (Karmakar, A. et al., 2022).
properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-6(4-13(2)12-5)7-3-8(9(14)15)11-10-7/h3-4H,1-2H3,(H,10,11)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRJBGUCMZMDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid |
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